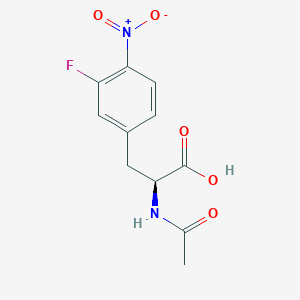
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an acetyl group, a fluorine atom, and a nitro group attached to the phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method includes the acetylation of 3-fluoro-4-nitro-L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetyl group can be hydrolyzed to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3-amino-4-nitro-L-phenylalanine.
Reduction: 3-fluoro-4-amino-L-phenylalanine.
Substitution: L-phenylalanine.
科学的研究の応用
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The acetyl group provides stability and modulates the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
- N-Acetyl-4-fluoro-L-phenylalanine
- N-Acetyl-3-nitro-L-phenylalanine
- N-Acetyl-4-nitro-L-phenylalanine
Uniqueness
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
生物活性
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine (NAc-FNPA) is a fluorinated derivative of phenylalanine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of NAc-FNPA, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
NAc-FNPA is characterized by the presence of a fluorine atom and a nitro group on the aromatic ring, which significantly influences its biochemical properties. The synthesis of NAc-FNPA typically involves:
- Fluorination : Introduction of the fluorine atom at the 3-position of the phenylalanine side chain.
- Nitro Group Addition : The 4-nitro substituent is introduced via electrophilic aromatic substitution.
- Acetylation : The amino group is acetylated to enhance lipophilicity and stability.
Various synthetic methods have been reported for producing fluorinated amino acids, including asymmetric synthesis techniques that yield high enantiomeric purity .
The biological activity of NAc-FNPA can be attributed to several factors:
- Inhibition of Enzymatic Activity : Fluorinated amino acids can alter the binding affinity and activity of enzymes due to changes in hydrophobicity and steric effects. For instance, fluorinated phenylalanines have been shown to impact protein folding and interactions, which may affect metabolic pathways .
- Antimicrobial Properties : Studies have indicated that compounds with nitro groups exhibit significant antibacterial activity. For example, derivatives similar to NAc-FNPA have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
Case Studies
- Antitubercular Activity : A series of compounds derived from 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their antitubercular properties. Notably, compound 3m demonstrated an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis . This suggests that NAc-FNPA could serve as a scaffold for developing new antitubercular agents.
- Enzyme Stability : Research indicates that incorporating fluorinated amino acids into proteins can enhance their stability and resistance to proteolysis, which is critical for therapeutic applications . This property may be particularly beneficial in designing peptide-based vaccines or therapeutic proteins.
Comparative Biological Activity
To illustrate the biological activity of NAc-FNPA compared to other fluorinated amino acids, the following table summarizes key findings from various studies:
| Compound | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antitubercular | 4 | Effective against resistant strains |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular | 4 | Potent against M. tuberculosis |
| Fluorinated Phenylalanines | Enzyme Inhibition | Varies | Enhances stability in therapeutic proteins |
特性
CAS番号 |
918906-63-5 |
|---|---|
分子式 |
C11H11FN2O5 |
分子量 |
270.21 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O5/c1-6(15)13-9(11(16)17)5-7-2-3-10(14(18)19)8(12)4-7/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
PYONKMFQVQKJGI-VIFPVBQESA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















